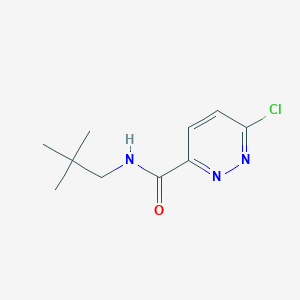![molecular formula C19H22O3 B2686207 4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde CAS No. 781653-76-7](/img/structure/B2686207.png)
4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde” is an organic compound with the molecular formula C19H22O3 and a molecular weight of 298.38 . It’s structurally similar to “4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde”, which is a white solid .
Synthesis Analysis
While specific synthesis methods for “4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde” were not found, related compounds provide some insight. For instance, 4-tert-Butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene . Also, 4-tert-Butylbenzoyl chloride is used in the synthesis of compounds containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties .
Molecular Structure Analysis
The molecular structure of “4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde” consists of a benzaldehyde core with methoxy and tert-butylphenylmethoxy substituents . It’s structurally related to Avobenzone, which exists in the ground state as a mixture of the enol and keto forms, favoring the chelated enol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde” include a predicted boiling point of 429.4±35.0 °C and a predicted density of 1.079±0.06 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Electrochemical Methoxylation
The electrochemical oxidation of related compounds, such as 4-tert-butylcatechol and 3,4-dihydroxybenzaldehyde in methanol, has been investigated to understand the methoxylation reactions. These studies shed light on the electrochemical pathways that could be relevant for the methoxylation of compounds like 4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde, indicating an ECE mechanism leading to methoxyquinone formation (Nematollahi & Golabi, 2000).
Synthesis and Characterization
Research on the synthesis and structural characterization of related compounds, including the reduction and oxidation processes of hindered catechols and o-benzoquinones, provides insights into the chemical reactivity and potential applications of 4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde. These processes offer a pathway to synthesize and analyze similar complex organic molecules, highlighting the importance of sterical hindrance and the influence of substituents on the molecule's properties (Arsenyev et al., 2016).
Complex Formation and Reactivity
Studies on new oxidovanadium(V) complexes have explored the synthesis, structural characterization, and DFT studies of complexes involving similar structural motifs. These works demonstrate the potential of 4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde in forming complexes with metals, offering insights into its reactivity and applications in catalysis and material science (Back et al., 2012).
Photocatalytic Applications
Research into the photocatalytic oxidation of benzyl alcohol derivatives, including those with tert-butyl and methoxy groups, on TiO2 under visible light irradiation, suggests potential applications of 4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde in photocatalysis. These studies highlight its utility in environmental remediation and green chemistry by facilitating the oxidation of organic compounds using light energy (Higashimoto et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(4-tert-butylphenyl)methoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-19(2,3)16-8-5-14(6-9-16)13-22-17-10-7-15(12-20)11-18(17)21-4/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVTZMBRDCGBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

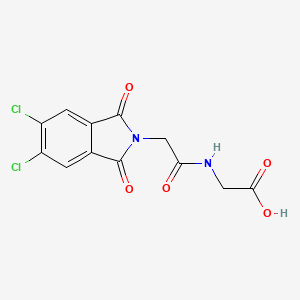
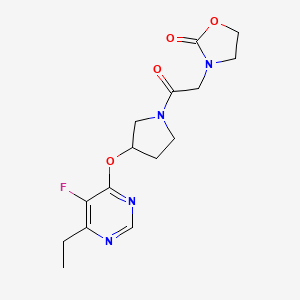
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2686129.png)

![{6-Chloro-4-[(2,5-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2686131.png)
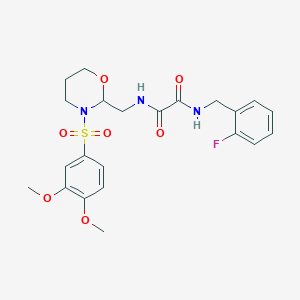
![3,5-Dimethyl-1-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2686133.png)
![(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol](/img/structure/B2686134.png)

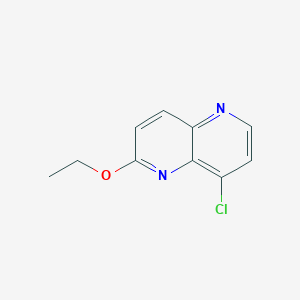
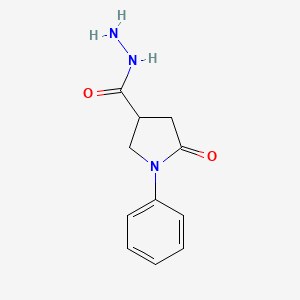
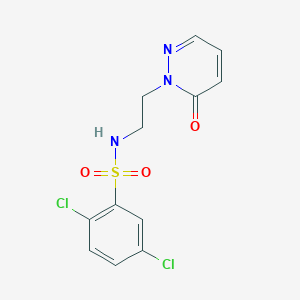
![diethyl 2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2686144.png)
